molecular formula C13H11BrO B1603614 1-bromo-4-(p-tolyloxy)benzene CAS No. 30427-93-1

1-bromo-4-(p-tolyloxy)benzene

Cat. No.: B1603614
CAS No.: 30427-93-1
M. Wt: 263.13 g/mol
InChI Key: GZPHCGDZZUOIAE-UHFFFAOYSA-N
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Description

1-Bromo-4-(p-tolyloxy)benzene is an organic compound with the molecular formula C13H11BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring, which is further connected to a p-tolyloxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

1-Bromo-4-(p-tolyloxy)benzene finds applications in several scientific research areas:

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(4-methylphenoxy)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom that is directly attached to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position .

Mode of Action

1-Bromo-4-(4-methylphenoxy)benzene interacts with its target through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide . This results in the formation of a benzylic radical, which then reacts with NBS to form 1-Bromo-4-(4-methylphenoxy)benzene .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-(4-methylphenoxy)benzene is the free radical bromination of alkyl benzenes . This pathway is important for synthesis problems, particularly in organic chemistry . The downstream effects of this pathway include the formation of brominated alkyl benzenes, which can be used as intermediates in further chemical reactions .

Result of Action

The result of the action of 1-Bromo-4-(4-methylphenoxy)benzene is the formation of a brominated alkyl benzene . This compound can then be used as an intermediate in further chemical reactions . At the molecular and cellular level, the formation of this compound involves the generation of free radicals and the bromination of a benzene ring .

Action Environment

The action of 1-Bromo-4-(4-methylphenoxy)benzene can be influenced by various environmental factors. For example, the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can enhance the bromination reaction . Additionally, the reaction rate can be influenced by the temperature and the concentration of the reactants . The stability of 1-Bromo-4-(4-methylphenoxy)benzene may also be affected by exposure to light and heat, as these conditions can promote further free radical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(p-tolyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(p-tolyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method includes the Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated aromatic compound under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(p-tolyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst.

    Suzuki–Miyaura Coupling: Palladium catalyst, boronic acid derivatives, and a base such as potassium carbonate.

Major Products:

    Substitution Reactions: Depending on the substituent introduced, various substituted aromatic ethers can be formed.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(p-tolyloxy)benzene is unique due to the presence of both a bromine atom and a p-tolyloxy group, which imparts distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.

Properties

IUPAC Name

1-bromo-4-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHCGDZZUOIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623386
Record name 1-Bromo-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30427-93-1
Record name 1-Bromo-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylphenol (30.0 g), 1,4-dibromobenzene (54.5 g), copper(I) iodide (4.40 g), potassium carbonate (5.11 g) and N,N-dimethylglycine (2.86 g) in DMF (300 mL) was stirred at 100° C. under N2 for 18 hr. The mixture was diluted with sat. NH4Cl aq. at 0° C. and extracted with EtOAc. The organic layer was separated, washed with sat. NH4Cl aq., 1N NaOH aq. and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with hexane) to give the title compound (39.5 g) as a colorless solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
4.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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